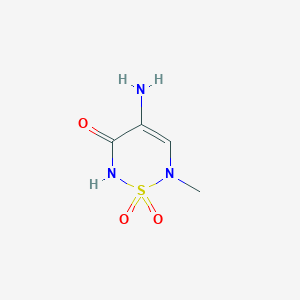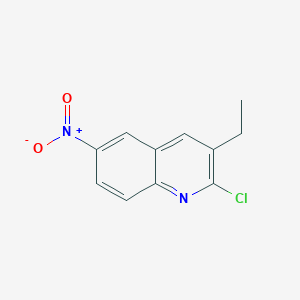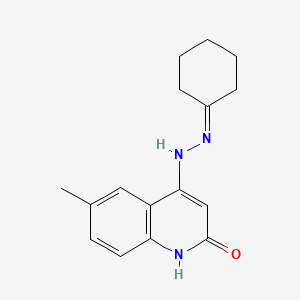![molecular formula C20H42N2OS2 B12597637 N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide CAS No. 639070-60-3](/img/structure/B12597637.png)
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is a chemical compound with the molecular formula C20H42N2OS2 It is known for its unique structure, which includes a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide typically involves the reaction of 3-(dimethylamino)propylamine with a dodecyldisulfanyl-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity of the product. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted amides or amines.
Applications De Recherche Scientifique
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-protein interactions and as a cross-linking agent.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide involves its ability to interact with various molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the disulfide bond can undergo redox reactions, making it useful in redox biology and biochemistry. The propanamide backbone provides structural stability and allows for further functionalization.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[3-(Dimethylamino)propyl]acrylamide: Similar in structure but contains an acrylamide group instead of a dodecyldisulfanyl group.
3-(Dimethylamino)-1-propylamine: Lacks the disulfide and amide functionalities.
3-Dimethylaminopropyl ethyl carbonate: Contains an ethyl carbonate group instead of a dodecyldisulfanyl group.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide is unique due to its combination of a dimethylamino group, a dodecyldisulfanyl group, and a propanamide backbone. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
639070-60-3 |
|---|---|
Formule moléculaire |
C20H42N2OS2 |
Poids moléculaire |
390.7 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-3-(dodecyldisulfanyl)propanamide |
InChI |
InChI=1S/C20H42N2OS2/c1-4-5-6-7-8-9-10-11-12-13-18-24-25-19-15-20(23)21-16-14-17-22(2)3/h4-19H2,1-3H3,(H,21,23) |
Clé InChI |
BBUMECRBXTXDJE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCSSCCC(=O)NCCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)


![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![1-Azido-2-[(prop-2-yn-1-yl)oxy]propan-2-ol](/img/structure/B12597567.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
![4-{[(1,2-Benzothiazol-3-yl)amino]methylidene}-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B12597578.png)


![2-{[2,6-Di(propan-2-yl)phenyl]sulfanyl}aniline](/img/structure/B12597620.png)




